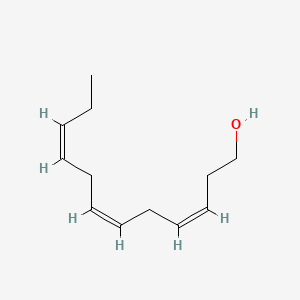

(3Z,6Z,9Z)-dodecatrienol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

(3Z,6Z,9Z)-dodeca-3,6,9-trien-1-ol |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h3-4,6-7,9-10,13H,2,5,8,11-12H2,1H3/b4-3-,7-6-,10-9- |

InChI Key |

OFAUAWIRDOCHFP-PDBXOOCHSA-N |

SMILES |

CCC=CCC=CCC=CCCO |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCO |

Canonical SMILES |

CCC=CCC=CCC=CCCO |

Origin of Product |

United States |

Biosynthetic Pathways and Regulation of Dodecatrienol Isomers

Precursor Metabolite Identification and Enzymatic Transformations

The biosynthesis of (3Z,6Z,9Z)-dodecatrienol and its isomers originates from the general fatty acid metabolism pathway. nih.govresearchgate.net Insects have adapted this fundamental process by incorporating specific enzymes that modify fatty acids to produce a diverse array of pheromone components. nih.gov The production of these semiochemicals is a testament to the evolutionary modification of existing metabolic pathways for specialized functions.

From these initial fatty acid precursors, a series of enzymatic reactions involving elongation and desaturation occurs to yield the specific dodecatrienol (B1260970) structure.

Desaturation: Acyl-CoA desaturases are a diverse family of enzymes that introduce double bonds at specific positions in the fatty acid chain. frontiersin.orgnih.gov To produce a tri-unsaturated C12 alcohol, specific desaturases (e.g., Δ9, Δ12, Δ15 desaturases) first create the necessary double bonds in a longer-chain fatty acid precursor like linoleic or linolenic acid. researchgate.netharvard.edu The configuration of these double bonds (Z or E) is also determined by the high specificity of these enzymes. frontiersin.org

Chain Shortening: To arrive at the C12 backbone of dodecatrienol from a C18 precursor, the fatty acid chain must be shortened. This is typically achieved through a process of limited β-oxidation, where two-carbon units are sequentially removed from the carboxyl end of the acyl-CoA molecule. researchgate.net

The combination and sequence of these desaturation and chain-shortening steps are what ultimately determine the specific isomer of dodecatrienol produced.

The final step in the biosynthesis of this compound is the conversion of the fatty acyl-CoA precursor into an alcohol.

Reductase Activity: This transformation is catalyzed by fatty acyl-CoA reductases (FARs). researchgate.net These enzymes reduce the activated carboxyl group of the fatty acyl-CoA to a primary alcohol, forming the final dodecatrienol molecule. The expression of specific FARs in pheromone-producing glands is often a key determinant of the final pheromone blend. researchgate.net

Isomerase Activity: While the primary isomeric structure is largely set by the desaturases, isomerases can play a role in modifying the double bond geometry in some biosynthetic pathways. These enzymes can convert a double bond from a Z to an E configuration, or vice versa, adding another layer of specificity to the final pheromone blend produced by an insect.

| Enzyme Class | Function in Dodecatrienol Biosynthesis | Precursor/Substrate | Product |

| Fatty Acid Synthase (FAS) | Initial synthesis of saturated fatty acid chains. | Acetyl-CoA, Malonyl-CoA | Saturated Fatty Acyl-CoAs |

| Acyl-CoA Desaturases | Introduction of double bonds at specific positions. | Saturated/Unsaturated Fatty Acyl-CoAs | Unsaturated Fatty Acyl-CoAs |

| β-oxidation Enzymes | Chain shortening of fatty acid precursors. | C18 Fatty Acyl-CoA | C12 Fatty Acyl-CoA |

| Fatty Acyl-CoA Reductase (FAR) | Reduction of the acyl-CoA to an alcohol. | Dodecatrienoyl-CoA | Dodecatrienol |

Fatty Acid Elongation and Desaturation Systems

Genetic Regulation of Dodecatrienol Biosynthesis

The production of dodecatrienol is not continuous but is instead under strict genetic control, ensuring it is synthesized at the appropriate time, in the correct location, and in the right quantity. researchgate.net This regulation occurs at multiple levels, from the transcription of genes to post-transcriptional modifications.

Research has focused on identifying the specific genes that encode the enzymes of the pheromone biosynthetic pathway. researchgate.net By analyzing the transcriptome of pheromone glands, scientists have isolated and characterized numerous desaturase and reductase genes from various insect species. harvard.edunih.gov

Gene expression profiling reveals that the transcription levels of these key biosynthetic genes are often highly elevated in pheromone-producing tissues compared to other parts of the body. mdpi.com Furthermore, this expression can be temporally regulated, correlating with factors such as the insect's developmental stage, age, or specific behaviors like calling for a mate. science.gov For instance, studies have shown that the expression of genes involved in the mevalonate (B85504) pathway, a precursor route for some pheromones, increases significantly upon feeding in certain beetles. science.gov In some cases, high levels of pheromone production can induce stress-like responses and vast transcriptional reprogramming in the organism. researchgate.net

The expression of pheromone biosynthesis genes is governed by a complex network of regulatory elements. mdpi.com

Transcriptional Control: This is a primary regulatory point. The activity of biosynthetic genes is often controlled by specific transcription factors that bind to promoter regions of the DNA. nih.govbiorxiv.org In many moth species, the entire process is initiated by a neurohormone called Pheromone Biosynthesis Activating Neuropeptide (PBAN), which triggers a signal cascade that ultimately activates or enhances the activity of key enzymes like the FAR. nih.gov While the specific hormonal regulation in termites may differ, similar upstream control mechanisms are expected to exist. nih.gov

Post-Transcriptional Control: After a gene is transcribed into messenger RNA (mRNA), further regulation can occur. This can include mechanisms like alternative splicing, which can produce different enzyme variants from a single gene, or the regulation of mRNA stability, which controls how long the template for protein synthesis persists in the cell. Such controls allow for fine-tuning of the final pheromone composition. biorxiv.org

Recent advances in synthetic biology have demonstrated that the production of insect pheromones can be controlled and optimized by engineering synthetic genetic circuits. biorxiv.orgnih.govnih.govplantae.org These approaches, which allow for inducible and tunable expression of pathway genes, highlight the critical role that precise gene regulation plays in maximizing the yield of specific pheromone components. researchgate.netnih.gov

Gene Identification and Expression Profiles

Glandular Origin of Dodecatrienol Production

In termites, this compound and its isomers are produced in specialized exocrine glands. kuleuven.be The primary sources identified are the sternal and tergal glands located on the abdomen. wiley.comresearchgate.net

Sternal Glands: These glands, located on the ventral plates (sternites) of the abdomen, are the source of the trail pheromone in worker termites. science.gov As workers forage, they deposit dodecatrienol from these glands, creating a chemical trail that guides and recruits nestmates to food sources. uchicago.edu

Tergal Glands: Located on the dorsal plates (tergites) of the abdomen, these glands are primarily involved in sexual communication. wiley.comresearchgate.net In many termite species, female alates (the winged reproductives) expose their tergal glands during a "calling" behavior to release dodecatrienol as a sex pheromone to attract males for mating. wiley.comresearchgate.net In some species, males also possess sternal glands that are involved in post-pairing behaviors. wiley.com

The use of the same compound, dodecatrienol, for both trail-following and sexual attraction is an example of pheromonal parsimony, where a single chemical signal serves multiple functions within the colony's social context. science.govdokumen.pub The specific glands involved in production can vary between species and castes, reflecting the diverse roles this compound plays in termite communication. wiley.com

| Gland | Location | Primary Function | Termite Caste |

| Sternal Gland | Ventral abdomen (sternites) | Trail-following pheromone production. science.gov | Workers |

| Tergal Gland | Dorsal abdomen (tergites) | Sex pheromone production. wiley.comresearchgate.net | Female Alates |

Environmental and Physiological Influences on Dodecatrienol Production

The production of dodecatrienol isomers is not static but is influenced by a range of internal physiological states and external environmental factors. These factors can affect the quantity and even the specific blend of compounds produced.

Physiological Influences:

Caste and Social Role: In social insects like termites, pheromone production is tightly linked to an individual's caste. nih.gov Trail pheromones such as dodecatrienol isomers are primarily produced by workers to mark foraging paths. bioone.orgscielo.br In contrast, reproductive castes (queens and kings) produce specific pheromones, sometimes including dodecatrienol, that regulate social behavior, inhibit the development of new queens, and signal fertility. nih.govnih.govpnas.orginnovations-report.com Production is often localized in specific exocrine glands, such as the sternal gland for trail pheromones and the tergal glands for sex pheromones. wiley.comresearchgate.net

Age and Development: The production of pheromones can change significantly with age and developmental stage. researchgate.netmdpi.com For instance, the production of sex pheromones often coincides with sexual maturation. frontiersin.org In some termites, the chemical profile of an individual changes as it ages, which can signal its status or role within the colony. researchgate.net The amount of pheromone produced by a queen can also signal her reproductive fitness to the rest of the colony. nih.gov

Reproductive Status: In many moth species, the release of PBAN, and thus pheromone synthesis, is drastically reduced after mating. wikipedia.org In termites, the presence of a fertile queen and her pheromones can suppress the reproductive development of other colony members and even regulate the egg-laying rate of other queens in the colony. nih.govnih.govnih.gov

Environmental Influences:

Diet: The availability of fatty acid precursors in an insect's diet can directly impact pheromone production. slu.se Since dodecatrienol is derived from fatty acids like linoleic acid, the quantity and type of fats consumed by the larva can influence the amount of pheromone produced in the adult stage. nih.govjeb.co.inresearchgate.net Studies have shown that a diet rich in specific fatty acids can lead to higher pheromone titers. nih.govjeb.co.in

Temperature: Temperature can alter the chemical composition of cuticular lipids, which can include pheromones. uliege.be While direct evidence on dodecatrienol biosynthesis is limited, studies on other insects show that temperature can affect the ratios of pheromonal blends and the behavioral responses to them. uliege.be

Host Plant: For phytophagous insects, the specific host plant can influence pheromone production. Plants provide the ultimate source of fatty acid precursors, and changes in plant chemistry, potentially driven by factors like atmospheric CO2 levels, could have cascading effects on the insects that feed on them. uliege.besci-hub.st

Table 2: Factors Influencing Dodecatrienol Production

| Factor Type | Specific Factor | Effect on Production | Supporting Context |

|---|---|---|---|

| Physiological | Caste / Social Role | Determines the type and quantity of pheromone produced (e.g., trail vs. royal pheromone). nih.govinnovations-report.com | Workers produce trail pheromones from sternal glands; queens produce royal pheromones. scielo.brwiley.com |

| Age / Development | Production often increases with age and sexual maturity. researchgate.net | Chemical profiles change as individuals age, signaling status. researchgate.net | |

| Reproductive Status | Active reproduction in queens stimulates inhibitory pheromone production; mating can reduce sex pheromone production. wikipedia.orgnih.gov | Queen pheromones regulate colony reproduction and social structure. pnas.orgnih.gov | |

| Environmental | Diet | Availability of fatty acid precursors in the diet directly impacts the quantity of pheromone synthesized. nih.govjeb.co.in | Larval diet quality affects adult pheromone titers. nih.govresearchgate.net |

| Temperature | Can alter the blend and ratio of pheromone components. uliege.be | Affects the composition of cuticular lipids and insect metabolism. uliege.be |

Ecological Roles and Behavioral Neuroethology of Dodecatrienol Isomers

Dodecatrienols as Insect Pheromones

(3Z,6Z,9Z)-Dodecatrienol and its isomers are crucial chemical signals in the insect world, primarily functioning as pheromones that mediate a variety of behaviors essential for survival and reproduction. These unsaturated alcohols are particularly significant in the chemical communication systems of termites and certain lepidopteran species.

Intraspecific Communication in Termites (Isoptera): Trail-Following and Sex Pheromones

(3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is a widespread and highly conserved trail-following pheromone among numerous termite species. nih.govdokumen.pub It is secreted by the sternal gland in all castes and is fundamental for recruiting nestmates and guiding them between the nest and foraging sites. nih.govoup.com The first identification of this compound as a termite trail pheromone was in Reticulitermes virginicus. scielo.sa.cr Since then, it has been identified in many other species, including those from the families Rhinotermitidae and Termitidae. dokumen.pubscielo.sa.cr For instance, in Microcerotermes exiguus, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is the main component of the trail-following pheromone, with an optimal concentration for recruitment estimated at 1 pg/cm. scielo.sa.cr In Reticulitermes hesperus, the threshold for inducing a response in workers is even lower, between 0.01 and 0.1 fg/cm. researchgate.net

Beyond trail-following, this versatile compound also functions as a sex pheromone. In several termite species, females release (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol from their tergal glands to attract males for mating. science.govresearchgate.net For example, in Psammotermes hybostoma, it serves as both the trail pheromone for workers and the sex pheromone for female imagos. science.gov Similarly, in Prorhinotermes simplex, it is a major component of the female sex pheromone, eliciting strong attraction in males. researchgate.net This dual role highlights a principle known as pheromonal parsimony, where a single compound is utilized for multiple communicative functions within a species, suggesting a tight evolutionary link between trail-following and sexual attraction. science.govresearchgate.net

Table 1: Role of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol in Termite Communication

| Termite Species | Family | Pheromonal Function(s) | Source Gland(s) | Optimal/Threshold Concentration |

|---|---|---|---|---|

| Reticulitermes virginicus | Rhinotermitidae | Trail-Following | Sternal Gland | Not specified |

| Microcerotermes exiguus | Termitidae | Trail-Following | Sternal Gland | 1 pg/cm |

| Reticulitermes hesperus | Rhinotermitidae | Trail-Following, Arrestant | Sternal Gland | 0.01-0.1 fg/cm (trail-following) |

| Psammotermes hybostoma | Rhinotermitidae | Trail-Following, Sex Pheromone | Sternal Gland (workers), Tergal & Sternal Glands (female imagos) | Not specified |

| Prorhinotermes simplex | Rhinotermitidae | Trail-Following, Sex Pheromone | Sternal Gland, Tergal Glands (female) | Picogram amounts elicit response |

| Coptotermes formosanus | Rhinotermitidae | Trail-Following | Sternal Gland | Not specified |

Roles in Lepidopteran Communication and Olfactory Cues

While dodecatrienol (B1260970) isomers are most famously associated with termites, they also play a role in the chemical ecology of some Lepidoptera. In this order, these compounds can act as components of sex pheromone blends. For instance, the sex attractant pheromone for the winter moth, Operophtera brumata, is (3Z,6Z,9Z)-1,3,6,9-nonadecatetraene, a structurally related polyene. nih.gov A geometric isomer, (3E,6Z,9Z)-1,3,6,9-nonadecatetraene, acts as an attraction inhibitor for a related species, the Bruce spanworm (Operophtera bruceata), demonstrating the specificity that subtle changes in chemical structure can impart. nih.gov In the fir coneworm, Dioryctria abietivorella, a different long-chain polyene, (3Z,6Z,9Z,12Z,15Z)-pentacosapentaene, is a major component of the sex pheromone. usda.gov Although direct use of this compound itself is less commonly cited in Lepidoptera compared to termites, the prevalence of structurally similar molecules in their pheromone systems points to shared biosynthetic pathways and the evolutionary plasticity of these compounds as chemical signals.

Species-Specificity and Multicomponent Blends in Pheromonal Signals

Although (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is used by many termite species, specificity in communication is often achieved through its inclusion in multicomponent blends. kuleuven.be The presence of minor components alongside the primary pheromone can create a unique chemical signature that allows termites to distinguish their own species' trails from those of others. researchgate.net For example, in the phylogenetically advanced Nasutitermitinae, trail pheromones are composed of both dodecatrienol and neocembrene (B1238059). researchgate.net The ratio of these two compounds varies between species, though neocembrene is typically the more abundant component. researchgate.net While termites may be more sensitive to one component over the other, the combination of both often results in a synergistic effect, eliciting a significantly stronger trail-following response. researchgate.net

In Prorhinotermes simplex, the trail pheromone is a two-component blend where neocembrene is the major component, but (3Z,6Z,8E)-dodecatrienol is a qualitatively important minor component. nih.gov This demonstrates that even in small quantities, specific isomers of dodecatrienol are critical for the full efficacy of the pheromonal signal. This use of blends for species recognition is a common strategy in insect chemical communication, preventing interspecific "cross-talk" and ensuring the integrity of social behaviors like foraging and mating. kuleuven.bescience.gov

Chemosensory Perception and Neurophysiological Responses

The behavioral responses elicited by dodecatrienol isomers are underpinned by specialized sensory neurons and sophisticated neurophysiological processing. Insects detect these chemical cues through olfactory receptors located on their antennae, initiating a cascade of neural events that translate the chemical signal into a behavioral action.

Olfactory Receptor Neuron Specificity and Ligand Binding

Olfactory receptor neurons (ORNs) located in the sensilla of an insect's antennae are responsible for detecting pheromones. wikipedia.org Each ORN typically expresses only one type of olfactory receptor (OR), and neurons expressing the same OR converge on the same glomerulus in the antennal lobe of the brain. wikipedia.orgplos.org This "one neuron-one receptor" principle allows for a highly organized processing of olfactory information. cambridge.org The specificity of these receptors for particular pheromone molecules, or ligands, is crucial for distinguishing between different chemical signals.

Studies on termites have shown that their antennae are exquisitely tuned to detect (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol. The ORs on the antennae of a termite like Prorhinotermes simplex bind to dodecatrienol molecules, triggering a neural impulse. researchgate.net The high sensitivity, with responses elicited by picogram or even femtogram quantities, indicates a very high affinity between the dodecatrienol ligand and its specific receptor. researchgate.netresearchgate.net This specificity ensures that the termite responds strongly to its own species' pheromone while largely ignoring other chemicals in the environment. The structure of the OR determines its binding properties, and even slight variations in the pheromone's isomeric form can drastically alter the binding affinity and subsequent neural response, forming the basis for species-specific pheromone blends. nih.gov

Electroantennogram (EAG) and Gas Chromatography-Electroantennographic Detection (GC-EAD) Studies

Electroantennography (EAG) is a technique used to measure the total electrical response of the antennal olfactory neurons to a chemical stimulus. When combined with gas chromatography (GC), which separates the components of a chemical mixture, it becomes a powerful tool known as GC-EAD. researchgate.net This method allows researchers to pinpoint which specific compounds in a complex extract, such as a gland secretion, are biologically active and elicit a neural response.

GC-EAD has been instrumental in identifying and confirming the role of dodecatrienol isomers as pheromones. In studies on Prorhinotermes simplex, GC-EAD analysis of female tergal gland extracts revealed a strong antennal response from males to a peak that had the same retention time as synthetic (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol. researchgate.net This provided strong evidence that this compound was the active sex pheromone component. researchgate.net Similarly, GC-EAD was used to demonstrate that while neocembrene is the major chemical component in the trail pheromone of P. simplex, the minor dodecatrienol component elicited a significant and distinct electrophysiological response, confirming its importance in the two-component signal. science.govnih.gov This was the first reported use of GC-EAD for the identification of a termite trail pheromone. science.govnih.gov These studies highlight the sensitivity of insect antennae to specific pheromonal components and validate the behavioral observations with concrete neurophysiological data. science.gov

Table 2: Summary of GC-EAD Findings for Dodecatrienol in Termites

| Termite Species | Glandular Source Analyzed | Identified Active Compound | Key Finding |

|---|---|---|---|

| Prorhinotermes simplex | Female Tergal Glands | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Confirmed as the major physiologically active component of the female sex pheromone. |

| Prorhinotermes simplex | Sternal Gland (workers) | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Identified as a quantitatively minor but qualitatively important component of the two-part trail pheromone, eliciting a strong antennal response. |

| Psammotermes hybostoma | Sternal Gland (workers) & Female Glands | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | EAG and GC-EAD experiments suggested dodecatrienol is a key, though minor, component of the trail pheromone. |

Central Nervous System Processing of Dodecatrienol Cues

The perception of chemical signals such as this compound is a critical component of termite social organization, and this process begins in the peripheral sensory system and is processed within the central nervous system. lsu.edu In termites, the antennae are the primary chemosensory organs, responsible for detecting a wide array of chemical cues that govern behaviors ranging from foraging to mating. lsu.edufrontiersin.org The antennae are covered in various types of sensilla, a significant portion of which are chemosensilla designed to detect specific chemical compounds. lsu.edu

Once a chemical cue like dodecatrienol is detected by a receptor on the antenna, the signal is transduced into a neuronal impulse. This electrical signal then travels to the antennal lobes in the termite's brain. lsu.edu The antennal lobes are the primary olfactory processing centers, containing distinct spherical structures called glomeruli. lsu.edu While the number of glomeruli can differ between castes, their fundamental role is to receive and process the incoming olfactory information. lsu.edu

Although specific research on the central nervous system's processing of this compound is detailed, the general pathway of olfactory processing in insects provides a framework for understanding this mechanism. The information from the antennal lobes is further relayed to higher brain centers, such as the mushroom bodies, which are involved in learning and memory. This suggests that termites may be capable of forming associations with particular dodecatrienol cues, a process that could be influenced by experience. Evidence of behavioral habituation to dodecatrienol in Reticulitermes flavipes supports this, as termites previously exposed to the compound showed a decreased response in subsequent encounters. hawaii.edu This form of simple learning indicates a change in the central nervous system's response to the stimulus. hawaii.edu

The neuroethological study of olfaction in insects is a growing field that seeks to understand how the nervous system translates chemical signals into behavior. nih.gov The identification of specific odorant receptors (ORs) is a key step in this process. elifesciences.org For instance, while the specific receptor for (3Z,6Z,8E)-dodecatrien-1-ol has not yet been deorphanized in Prorhinotermes simplex, it is a prime target for future research due to the compound's widespread importance as a trail-following and sex-pairing pheromone in many termite species. elifesciences.org The discovery of such receptors and the mapping of their neural pathways will provide a more complete picture of how dodecatrienol cues are processed in the termite brain to elicit specific and context-dependent behaviors.

Behavioral Responses and Activity Thresholds

The behavioral responses of termites to this compound are multifaceted, encompassing orientation, recruitment, and arrestant behaviors. The efficacy of these responses is intricately linked to the concentration of the compound and the substrate on which it is deposited. Furthermore, the behavioral output can be modulated by the presence of other related chemical compounds, leading to either synergistic or antagonistic effects.

This compound is a potent trail-following pheromone for many termite species, playing a crucial role in guiding workers from the nest to food sources. 7universum.com This orientation behavior is fundamental to the ecological success of termites, allowing for efficient foraging and resource exploitation. nih.gov In addition to orientation, dodecatrienol can also elicit recruitment behavior, where a single termite discovering a food source can lay a chemical trail that mobilizes nestmates to the location. researchgate.netscience.gov

Beyond its role in trail-following, dodecatrienol also functions as an arrestant. researchgate.net When worker termites of Reticulitermes hesperus encounter filter paper treated with dodecatrienol, they exhibit increased excitement, characterized by heightened antennation and palpation, and repeatedly return to the treated area. researchgate.net This arrestant effect can lead to the aggregation of termites at a specific location. researchgate.net

The same compound, (3Z,6Z,8E)-dodecatrien-1-ol, also serves as a sex pheromone in several termite species. nih.govchemecol.org In Psammotermes hybostoma, it is released by female imagos to attract males for mating. nih.gov This dual function of dodecatrienol as both a trail pheromone for workers and a sex attractant for reproductives highlights the pheromonal parsimony observed in termites, where a single chemical can convey different messages depending on the context and the receiving individual. nih.govdokumen.pub

The concentration of this compound is a critical factor determining the behavioral response of termites. For Reticulitermes hesperus workers, the optimal trail-following behavior is observed at a concentration of 10 fg/cm. researchgate.net Interestingly, concentrations exceeding 10 pg/cm can become repellent to the workers. researchgate.netscience.gov This suggests a finely tuned response to the pheromone, where both too little and too much can be ineffective or even counterproductive. The minimal threshold for inducing a response in R. hesperus workers and secondary reproductives is between 0.01 and 0.1 fg/cm. researchgate.net

The substrate on which the pheromone is deposited can also influence its effectiveness. While specific studies on the effect of different substrates on this compound are not detailed in the provided context, the nature of the surface can affect the volatility and persistence of the chemical trail, thereby altering its detectability and longevity. The duration of activity for artificial trails made of synthetic pheromones can be shorter than that of natural trails from whole sternal secretions, suggesting that other compounds in the natural secretion may enhance stability. nih.gov

The following table summarizes the concentration-dependent behavioral responses to dodecatrienol in Reticulitermes hesperus:

| Concentration | Behavioral Response in Reticulitermes hesperus Workers |

| 0.01 - 0.1 fg/cm | Minimal threshold for response researchgate.net |

| 10 fg/cm | Optimal trail-following behavior researchgate.net |

| >10 pg/cm | Repellent effect researchgate.netscience.gov |

The behavioral response to this compound can be significantly modified by the presence of other compounds. In several species of Nasutitermitinae, the trail pheromone consists of a mixture of dodecatrienol and neocembrene. researchgate.net While each compound alone may elicit a response, the combination of both often results in a synergistic effect, leading to a significantly stronger trail-following behavior. researchgate.netird.fr For instance, in Constrictotermes cyphergaster, a mixture of dodecatrienol and neocembrene was more effective at eliciting trail-following than either compound alone. ird.fr

Conversely, behavioral antagonism can also occur. While not explicitly detailed for this compound in the provided context, the presence of certain chemicals can inhibit or reduce the response to a pheromone. For example, the presence of a toxicant like fipronil (B1672679) has been shown to impair the ability of termites to respond to a dodecatrienol trail, limiting the potential for horizontal transfer of the toxicant through the colony. professionalpestmanager.com Additionally, some fungi that are pathogenic to termites can produce compounds that are repellent, and this could potentially interfere with the termites' ability to follow a dodecatrienol trail. researchgate.net

In some cases, different isomers of the same compound can have varying levels of activity. While (3Z,6Z,8E)-dodecatrien-1-ol is the active isomer for trail-following in Coptotermes formosanus, other isomers may be inactive or even inhibitory. researchgate.net This highlights the high degree of specificity in the termite's chemosensory system.

The following table provides examples of synergistic and antagonistic interactions involving dodecatrienol:

| Interacting Compound | Termite Species | Interaction Type | Behavioral Outcome |

| Neocembrene | Constrictotermes cyphergaster | Synergism | Enhanced trail-following ird.fr |

| Neocembrene | Nasutitermitinae spp. | Synergism | Significantly higher trail-following activity researchgate.net |

| Fipronil | Not specified | Antagonism | Impaired ability to respond to dodecatrienol trail professionalpestmanager.com |

Advanced Synthetic Methodologies for 3z,6z,9z Dodecatrienol and Its Stereoisomers

Chemoenzymatic and Biocatalytic Approaches

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations within a broader chemical synthesis route. This hybrid approach combines the strengths of traditional organic chemistry with the precision of biocatalysis.

In the context of polyunsaturated compounds like dodecatrienol (B1260970), enzymes such as lipases can be employed for the stereoselective acylation or deacylation of alcohol precursors, thereby establishing key stereocenters. For instance, lipase-catalyzed irreversible transesterification has been successfully used to fix the stereochemistry of hydroxyl groups in related natural product syntheses. vdoc.pub This method offers a powerful tool for generating enantiomerically enriched building blocks that can then be elaborated into the target triene system.

Biocatalytic approaches can also involve the use of whole-cell systems or isolated enzymes to perform specific oxidative or reductive steps. For example, soybean lipoxygenase has been utilized in the asymmetric hydroxylation of pentadienols, demonstrating the potential of enzymes to introduce functionality with high regio- and stereoselectivity. dokumen.pub While direct enzymatic synthesis of (3Z,6Z,9Z)-dodecatrienol is not prominently documented, the principles of chemoenzymatic synthesis provide a clear pathway for accessing chiral precursors essential for its stereospecific synthesis. vdoc.pubnih.gov

A notable example of a hybrid approach, though not for dodecatrienol itself, is the synthesis of 13-oxoverruculogen, which utilized enzymatic C-H peroxidation to install a complex structural motif. nih.gov This highlights the growing trend of integrating biocatalysis with transition-metal-catalyzed reactions to access complex molecular architectures. nih.gov

Stereoselective and Regioselective Synthesis Strategies

The creation of a molecule with three Z-configured double bonds at specific positions requires meticulous planning and execution. Stereoselective and regioselective methods are paramount to avoid the formation of unwanted isomers.

The total synthesis of specific isomers of dodecatrienol and related polyenes often relies on a building-block approach, where smaller, stereochemically defined fragments are coupled together. A key challenge is the stereocontrolled formation of the double bonds.

One common strategy involves the use of Wittig-type reactions or modifications thereof, which can be tuned to favor the formation of Z-alkenes. The choice of base, solvent, and temperature can significantly influence the cis/trans selectivity of the olefination.

Another powerful technique is the use of alkyne precursors. The partial reduction of an alkyne using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) reliably produces the corresponding Z-alkene. By strategically placing triple bonds in a synthetic intermediate, each can be selectively reduced to generate the desired (Z,Z,Z)-triene system.

For example, a convergent synthesis could involve the preparation of two key fragments: a C5 unit with a terminal alkyne and a C7 unit with a suitable leaving group and a pre-existing double bond. Coupling these fragments, followed by stereoselective reduction of the alkyne, would yield the dodecatrienol backbone. The synthesis of related pheromones has successfully employed such strategies. dokumen.pub

Organometallic catalysis has revolutionized the synthesis of complex organic molecules, and polyene construction is no exception. solubilityofthings.comnumberanalytics.com Cross-coupling reactions, in particular, are instrumental in assembling the carbon skeleton of dodecatrienol and its isomers. solubilityofthings.com

Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are foundational for forming carbon-carbon bonds with high efficiency and selectivity. solubilityofthings.com For instance, a Suzuki coupling could be employed to connect a vinyl boronic acid derivative with a vinyl halide, with the stereochemistry of the double bonds being retained from the starting materials.

Ruthenium-based catalysts are renowned for their utility in olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. numberanalytics.commpg.de While ring-closing metathesis is more common, cross-metathesis can be used to join two smaller alkenes, offering another route to the dodecatrienol backbone. The development of highly active and selective metathesis catalysts has expanded the toolkit for complex polyene synthesis. numberanalytics.com

Gold and platinum catalysts, acting as π-acids, can facilitate the cycloisomerization of enynes, providing access to complex cyclic and acyclic structures. mpg.de While not a direct method for linear polyene construction, the principles of π-system activation are relevant to controlling reactivity in polyunsaturated systems. mpg.de

| Catalyst Type | Reaction | Application in Polyene Synthesis |

| Palladium | Suzuki, Heck, Sonogashira Coupling | C-C bond formation, coupling of vinyl fragments |

| Ruthenium | Olefin Metathesis | C=C bond formation, cross-metathesis of smaller alkenes |

| Rhodium | [2+2+2] Cycloaddition | Construction of cyclic precursors or analogues |

| Gold/Platinum | π-Acid Catalysis | Activation of alkynes and alkenes for various transformations |

Analytical Techniques for Isolation, Identification, and Quantification of Dodecatrienol Isomers in Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like dodecatrienol (B1260970) isomers. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. In the context of dodecatrienol analysis, GC-MS is invaluable for detecting trace amounts of the compound in complex mixtures derived from sources like termite glandular secretions. libretexts.orgresearchgate.net

The process involves injecting a vaporized sample into a GC column, where different compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For (3Z,6Z,8E)-dodeca-3, 6, 8-trien-1-ol, a known termite trail pheromone, characteristic fragment ions observed in the mass spectrum include m/z values of 41, 55, 67, 79, 91, 105, 119, 135, and 142, with a molecular ion at 180. scielo.sa.cr The presence of a major fragment at m/z 91 is often indicative of a tropylium (B1234903) ion, a common feature in the mass spectra of such compounds. cuni.cz

However, a significant limitation of GC-MS is that geometrical isomers, such as the different stereoisomers of dodecatrienol, often produce very similar mass spectra, making their differentiation by this method alone challenging. scirp.orgresearchgate.net

Two-Dimensional Gas Chromatography (GCxGC) Coupled with Time-of-Flight Mass Spectrometry (TOFMS) for Complex Mixture Deconvolution

To overcome the limitations of single-dimension GC, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. sepsolve.comemissionsanalytics.com This technique employs two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.combirmingham.ac.uk The modulator traps and then re-injects fractions from the first column onto the second, providing a second dimension of separation. sepsolve.com This results in a structured two-dimensional chromatogram where compounds are separated based on two different properties, such as volatility and polarity. sepsolve.comchemistry-matters.com

When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC becomes a powerful tool for analyzing extremely complex mixtures, such as those containing insect pheromones. nih.gov GCxGC-TOFMS can resolve minor or trace components that would be hidden under larger peaks in a one-dimensional GC analysis. researchgate.netresearchgate.net This enhanced resolution is critical for identifying individual dodecatrienol isomers within a complex biological extract. researchgate.netresearchgate.net The technique has been successfully used to analyze complex volatile mixtures from various insects, demonstrating its ability to handle sub-nanogram level analysis. nih.gov

Solid Phase Microextraction (SPME) for Volatile Collection and Enrichment

Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that is particularly well-suited for the collection and enrichment of volatile compounds like dodecatrienol. elementlabsolutions.commarkes.com It utilizes a fiber coated with a sorbent material to extract analytes from a sample, either by direct immersion in a liquid or by exposure to the headspace above a sample. markes.comsigmaaldrich.com The collected volatiles are then thermally desorbed directly into the injection port of a gas chromatograph for analysis. sigmaaldrich.com

A key advantage of SPME is that it avoids the use of solvents, which can obscure the peaks of very volatile compounds in the resulting chromatogram. researchgate.net This makes it an ideal method for analyzing insect pheromones. researchgate.netusda.gov Different fiber coatings, such as carboxen/polydimethylsiloxane (CAR/PDMS), can be selected to optimize the extraction of specific analytes. murdoch.edu.au For instance, SPME has been successfully used to identify (Z)-dodec-3-en-1-ol as a major component of the trail-following pheromone from the sternal gland surface of Macrotermes annandalei workers. researchgate.net To enhance the detection of volatiles in insects, a freeze-thaw cycle applied to the sample before SPME analysis can significantly improve the release of compounds into the headspace. usda.gov

Table: Comparison of SPME Fiber Coatings for Volatile Extraction

| Fiber Coating | Polarity | Typical Analytes |

| Polydimethylsiloxane (PDMS) | Non-polar | Volatile compounds |

| Polyacrylate (PA) | Polar | Polar semi-volatiles |

| Carboxen/PDMS (CAR/PDMS) | Bipolar | Volatile organic compounds (VOCs) |

| Divinylbenzene/PDMS (DVB/PDMS) | Bipolar | Volatiles and semi-volatiles |

This table provides a general overview of common SPME fiber coatings and their applications.

Sample Preparation and Extraction Methodologies from Glandular Tissues and Environmental Matrices

The successful analysis of (3Z,6Z,9Z)-dodecatrienol begins with effective sample preparation and extraction. The choice of method depends on the source of the sample, whether it be from insect glandular tissues or environmental matrices.

Extraction from Glandular Tissues: A common method for extracting pheromones from insect tissues, such as sternal glands, involves dissection of the glands followed by solvent extraction. researchgate.netuchicago.edu Hexane (B92381) is a frequently used solvent for this purpose. researchgate.net The glands are typically submerged in the solvent for a period of time to allow the pheromones to be extracted. researchgate.net The resulting extract can then be concentrated and analyzed by GC-MS or other techniques. For example, to identify the trail pheromone of Macrotermes annandalei, sternal glands were extracted in hexane at 4°C for 12 hours. researchgate.net

Extraction from Environmental Matrices: Collecting and analyzing pheromones from the environment, such as from the air in a vineyard treated with mating disruption dispensers, presents a greater challenge due to the low concentrations and the complexity of the matrix. mdpi.com Air sampling techniques often involve pulling a large volume of air through a filter or sorbent material to trap the volatile compounds. mdpi.com These trapped compounds are then eluted with a solvent for analysis. Solid-phase extraction (SPE) is another technique used for cleaning up and concentrating samples from environmental matrices. researchgate.net

Research Applications and Broader Implications in Chemical Ecology

Fundamental Insights into the Evolution of Chemical Communication Systems

The widespread use of (3Z,6Z,9Z)-dodecatrienol and its isomers, such as (3Z,6Z,8E)-dodecatrien-1-ol, across different termite families highlights a remarkable instance of chemical parsimony and evolutionary conservatism in insect communication. nih.gov This single compound or its close relatives can function as both a trail pheromone for workers and a sex pheromone for alates, demonstrating a tight evolutionary link between these two critical behaviors. nih.gov The fact that numerous species within Rhinotermitidae and Termitidae utilize (3Z,6Z,8E)-dodecatrien-1-ol as a primary trail pheromone suggests a common ancestral origin for this signaling system. frontiersin.org

However, the story of its evolution is not merely one of conservation. The subtle variations in pheromone blends, including the presence of minor components alongside the primary signal, are thought to be responsible for species-specific trail recognition. This suggests a process of chemical divergence from a common ancestral signal, driven by the need to avoid interspecific communication and maintain reproductive isolation.

Furthermore, the dual role of this compound in both foraging and mating contexts provides a fascinating case study in the evolution of signal function. It is hypothesized that the trail-following behavior of workers, guided by the sternal gland secretion of dodecatrienol (B1260970), may have been the evolutionary precursor to its use as a sex attractant by winged reproductives. nih.gov This concept of "sensory exploitation," where a pre-existing sensory bias is co-opted for a new function, is a central theme in the evolution of communication.

The study of how different termite species, such as Prorhinotermes simplex, have evolved to use (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol as a major component of their female sex pheromone, secreted from specialized tergal glands, provides further evidence for the adaptability of chemical signaling pathways. researchgate.net The fact that picogram quantities of this synthetic compound can elicit behavioral responses equivalent to those induced by natural gland extracts underscores its biological significance and the remarkable sensitivity of insect chemoreceptors. researchgate.net

The stereoisomerism of dodecatrienol also plays a critical role in the specificity of the chemical communication system. scielo.sa.crscielo.sa.cr The chemoreceptors in insect antennae are highly selective, functioning like a lock-and-key mechanism where only the correct isomer will elicit a significant behavioral response. scielo.sa.crscielo.sa.cr For instance, the (Z,Z,E) isomer of dodecatrienol has been shown to be thousands of times more active than the (Z,Z,Z) isomer in certain termite species, highlighting the evolutionary fine-tuning of these signaling systems. scielo.sa.crscielo.sa.cr

Academic Contributions to Semiochemical-Based Insect Monitoring Strategies

The identification of this compound and its isomers as potent attractants for various termite species has been instrumental in the development of semiochemical-based monitoring strategies. These methods offer a more targeted and environmentally benign alternative to broad-spectrum insecticides.

The high sensitivity of termites to these compounds allows for the creation of highly effective traps for detecting their presence and monitoring their population levels. For example, research on Reticulitermes hesperus has determined the minimal threshold concentration of (3Z,6Z,8E)-dodecatrien-1-ol required to induce a response, as well as the optimal concentration for trail-following behavior. researchgate.net This detailed understanding of dose-response relationships is crucial for designing effective monitoring tools.

The table below summarizes key findings from research on the behavioral responses of various termite species to dodecatrienol isomers, which inform monitoring strategies.

| Termite Species | Dodecatrienol Isomer | Behavioral Response | Optimal Concentration | Repellent Concentration | Source |

| Reticulitermes hesperus | (3Z,6Z,8E)-dodecatrien-1-ol | Trail-following | 10 fg/cm | >10 pg/cm | researchgate.net |

| Microcerotermes exiguus | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Trail-following | ~1 pg/cm | Not specified | scielo.sa.cr |

| Psammotermes hybostoma | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol | Trail-following & Sex Attraction | Not specified | Not specified | nih.gov |

| Reticulitermes santonensis | (3Z,6Z,8E)-3,6,8-dodecatrien-1-ol | Trail-following & Sex Attraction | Not specified | Not specified | frontiersin.org |

This table is interactive. Click on the headers to sort the data.

Furthermore, understanding the chemical ecology of different species allows for the development of species-specific monitoring programs. While (3Z,6Z,8E)-dodecatrien-1-ol is a common trail pheromone, the presence of other compounds can act synergistically or as species-specific signals. For instance, in Amitermes evuncifer, (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol acts in synergy with neocembrene (B1238059). researchgate.net This knowledge allows for the creation of more selective and effective lures.

Research on Mating Disruption and Trail Disruption as Communication Intervention Paradigms

The potent behavioral effects of this compound and its isomers make them prime candidates for use in communication disruption strategies for pest management. These techniques, which include mating disruption and trail disruption, aim to permeate an area with a synthetic pheromone to confuse insects and prevent them from performing essential behaviors.

Mating Disruption:

In the context of mating disruption, a high concentration of the synthetic sex pheromone is released into the environment. This creates a "fog" of chemical signals that makes it difficult for males to locate calling females, thereby reducing mating success and subsequent offspring production. science.gov While research on mating disruption using this compound specifically is more focused on its role as a sex pheromone in termites, the principles are broadly applicable and have been successfully demonstrated in other insect pests. science.govnih.gov The identification of (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol as the sex pheromone in species like Psammotermes hybostoma opens the door for the development of such control methods for these termites. nih.govscience.gov

Trail Disruption:

Similarly, trail disruption involves the application of synthetic trail pheromone to disrupt the foraging and recruitment activities of social insects like termites. By creating false trails or overwhelming the natural pheromone cues, the colony's ability to locate and exploit food sources can be severely hampered. Research has shown that high concentrations of (3Z,6Z,8E)-dodecatrien-1-ol can be repellent to worker termites, a phenomenon that can be exploited in trail disruption. researchgate.net The optimal and repellent concentrations determined for species like Reticulitermes hesperus provide the foundational data needed to develop effective trail disruption formulations. researchgate.net

The following table outlines the potential applications of this compound isomers in communication disruption:

| Disruption Paradigm | Target Behavior | Mechanism of Action | Key Research Finding | Potential Application | Source |

| Mating Disruption | Mate location by males | Confusion and false trail following | (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol is a sex pheromone in several termite species. | Environmentally friendly control of termite populations by reducing reproduction. | nih.govscience.gov |

| Trail Disruption | Foraging and recruitment | Creating false trails, overwhelming natural cues, and repellency at high concentrations. | High concentrations of (3Z,6Z,8E)-dodecatrien-1-ol are repellent to worker termites. | Protecting structures and crops from termite damage by disrupting their foraging activities. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The development of controlled-release formulations is a critical aspect of making these communication disruption strategies practical and effective over extended periods. science.gov

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Roles of Dodecatrienol (B1260970) Isomers in Diverse Taxa

Future research must prioritize the exploration of new biological functions for dodecatrienol isomers across a wider range of organisms than is currently documented. While the isomer (3Z,6Z,8E)-dodecatrienol is well-established as a critical trail-following and/or sex pheromone in numerous termite species science.govresearchgate.netscielo.sa.crscience.gov, the specific roles of other isomers, including (3Z,6Z,9Z)-dodecatrienol, are largely unknown. The current body of knowledge is heavily concentrated on the order Isoptera (termites).

A significant avenue for future investigation is the systematic screening for the presence and function of dodecatrienol isomers in other insect orders and even beyond the class Insecta. Termites and some moths utilize C12 alcohols as pheromones, but the vast chemical diversity of communication signals across taxa suggests that dodecatrienols could have different roles in other species cuni.czdokumen.pub. For instance, a compound that serves as a trail pheromone in one species might act as an aggregation signal, a defense allomone, or a kairomone for a predator in another. Research should focus on taxa that are phylogenetically distant from termites but may have evolved convergent chemical signaling pathways. The discovery that different ratios of pheromone components can elicit different behaviors in termites suggests that the specific blend of dodecatrienol isomers could be a key factor in their function researchgate.net.

Table 1: Known Biological Roles of Dodecatrienol Isomers in Termites

| Isomer | Species | Glandular Source | Documented Role(s) | Citations |

|---|---|---|---|---|

| (3Z,6Z,8E)-dodecatrienol | Reticulitermes hesperus | Sternal Gland | Trail-following, Arrestant | researchgate.net |

| (3Z,6Z,8E)-dodecatrienol | Psammotermes hybostoma | Sternal & Tergal Glands | Trail & Sex Pheromone | science.govscience.gov |

| (3Z,6Z,8E)-dodecatrienol | Microcerotermes exiguus | Sternal Gland | Trail-following | scielo.sa.cr |

Future work should aim to populate a similar table for a much broader array of species, clarifying the largely unwritten story of the (3Z,6Z,9Z) isomer.

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Pheromone Biology

A holistic understanding of the biology of this compound requires a systems-level approach. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for dissecting the complex processes of pheromone production, perception, and response. azolifesciences.commdpi.com While single-omics approaches provide valuable but limited snapshots, a multi-omics strategy can reveal the intricate relationships between genes, proteins, and metabolites that govern pheromone signaling. azolifesciences.commdpi.com

Future research should apply this integrated approach to species that utilize dodecatrienols.

Genomics and Transcriptomics: Sequencing the genomes and transcriptomes of relevant species can identify the genes responsible for the biosynthesis of dodecatrienol isomers. This includes identifying the desaturase and reductase enzymes that create the specific double bond configurations from fatty acid precursors. Comparative genomics can reveal the evolutionary origins of these pathways. mdpi.com

Proteomics: By analyzing the protein complement of chemosensory organs like antennae, researchers can identify the specific Pheromone-Binding Proteins (PBPs) and Odorant Receptors (ORs) that recognize this compound and its isomers. mdpi.com This is crucial for understanding the basis of signal specificity and sensitivity.

Metabolomics: This technology can map the entire metabolic network associated with pheromone signaling, from the biosynthesis of the molecule to the downstream physiological and behavioral responses it triggers in the receiving organism. nih.gov This can help uncover how the pheromone signal is processed and integrated with other metabolic pathways.

By combining these data, researchers can build comprehensive models of the entire pheromone communication system, from gene to behavior, providing unprecedented insight and opening new avenues for targeted pest management strategies. azolifesciences.com

Advanced Chemoanalytical Method Development for Ultra-Trace Analysis and In Situ Detection

The effective study and application of pheromones like this compound depend on the ability to detect and quantify them at biologically relevant concentrations, which are often extremely low. researchgate.netscielo.sa.cr Furthermore, the ability to perform this analysis in situ—directly in the field—is critical for understanding real-world ecological interactions. Future research must focus on developing novel analytical methods that surpass the limitations of current laboratory-based techniques.

Solid-phase microextraction (SPME) combined with gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying termite pheromones. scielo.sa.crdokumen.pub However, these methods often require sample collection and transport to a lab. The future lies in developing portable, real-time sensors. One promising area is the advancement of Raman spectroscopy, which has shown potential for identifying the unique spectral signatures of pheromone components, even in mixtures and at low concentrations. osti.gov Developing portable Raman systems could allow for non-invasive, real-time mapping of pheromone plumes in the field.

Another key direction is the development of highly sensitive biosensors. This could involve using specific Pheromone-Binding Proteins or synthetic aptamers as the recognition element on an electrochemical or optical sensor platform. Such devices could offer unparalleled sensitivity and specificity for this compound, enabling researchers to monitor its emission from a single insect or its concentration gradients in the soil or air with high temporal and spatial resolution.

Table 2: Comparison of Current and Future Analytical Techniques

| Technique | Type | Key Advantage | Key Limitation | Future Goal |

|---|---|---|---|---|

| GC-MS | Lab-based | High sensitivity and specificity for identification | Requires sample collection, not real-time | Miniaturization for field portability |

| Raman Spectroscopy | Lab/Field-portable | Provides unique chemical fingerprint, non-invasive | Lower sensitivity for ultra-trace levels currently | Enhance signal for single-molecule detection |

Theoretical Modeling of Pheromone Dispersal and Behavioral Responses

Understanding how a pheromone like this compound moves through the environment and how that dispersal pattern influences animal behavior is fundamental to its study and application. Theoretical modeling provides a powerful tool for simulating these complex processes. oup.comusda.gov Current models, such as Gaussian puff or Lagrangian dispersion models, can predict how a pheromone plume is shaped by factors like wind, turbulence, and physical obstacles. nih.govresearchgate.net

Future research in this area should focus on creating more sophisticated and biologically integrated models. This involves several key steps:

Integrating Chemical Properties: Models must incorporate the specific physicochemical properties of dodecatrienol isomers, such as their volatility and adsorption to surfaces like soil or vegetation. The absorption and subsequent slow release of pheromones by plants can significantly alter the shape and longevity of a chemical signal. oup.com

Modeling Complex Environments: Future models need to move beyond simple, open-field scenarios to simulate pheromone dispersal in complex, three-dimensional habitats like forest canopies or subterranean termite galleries. researchgate.net

Linking Dispersal to Behavior: The ultimate goal is to create models that not only predict pheromone concentration but also simulate the resulting behavioral responses of the target organisms. This requires integrating the dispersal model with agent-based models of animal movement, which can simulate behaviors like casting, surging, and gradient-following in response to the simulated plume. igem.org

By refining these theoretical frameworks and validating them with data from advanced in situ sensors, researchers can develop powerful predictive tools. These models will be invaluable for optimizing the deployment of pheromone-based traps and disruptants in pest management programs and for generating new hypotheses about the evolution of chemical communication strategies.

Q & A

Q. What are the key structural characteristics and spectroscopic identification methods for (3Z,6Z,9Z)-dodecatrienol?

this compound (C₁₂H₂₀O, MW 180.29) is a polyunsaturated alcohol with three conjugated Z-configured double bonds at positions 3, 6, and 9. Key identification methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight and fragmentation patterns, particularly for trace analysis in biological extracts .

- Dimethyldisulfide Derivatization: Enhances double bond localization via GC-MS by forming adducts at unsaturated sites .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR provide stereochemical confirmation of Z-configurations and hydroxyl group positioning .

Q. What are the known biological roles of this compound in ecological systems?

The compound is implicated as a sex pheromone component in Lepidoptera. For example:

- In Deanolis sublimbalis, it synergizes with (Z)-11-hexadecenal to attract males, with field assays showing 1:1 mixtures eliciting stronger responses than virgin females .

- Analogous C₁₀–C₁₅ polyenes (e.g., Z,Z,Z-3,6,9-21:H) act as pheromones in Synthomis phegea and Eupithecia subnotata, suggesting conserved ecological signaling roles .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Use nitrile gloves and safety goggles to prevent ocular exposure (H319 hazard) .

- Ventilation: Work in fume hoods to avoid inhalation of vapors (P264 precaution) .

- Waste Disposal: Follow institutional guidelines for halogenated solvents if used in derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in biosynthetic pathways of this compound using isotope labeling?

Deuterium labeling studies in Erannis bajaria revealed:

- Precursor Specificity: 10Z,13Z,16Z-19:acid and 11Z,14Z,17Z-20:acid are incorporated into alkatrienes, but 9Z,12Z,15Z-18:acid is not, suggesting alternative pathways (e.g., chain elongation vs. β-oxidation) .

- Methodological Adjustments: Use GC-MS with high sensitivity (e.g., selected ion monitoring) to detect low incorporation rates and validate precursors .

Q. What methodological considerations are critical when designing field assays to test pheromonal activity?

- Dose-Response Optimization: Test 1–1,000 µg doses in 1:1–10:1 ratios to identify thresholds for male attraction .

- Control Blends: Include monoenic and dienic analogs to rule out non-specific responses .

- Temporal and Environmental Factors: Conduct trials at dusk/dawn when Lepidoptera mating activity peaks .

Q. How can analytical techniques like GC-EAD and MS be optimized for detecting trace amounts in biological samples?

- GC-Electroantennographic Detection (GC-EAD): Couple GC effluent to insect antennae to confirm bioactive fractions .

- High-Resolution MS: Use Orbitrap or Q-TOF systems to achieve ppm-level mass accuracy for distinguishing isomers .

- Sample Enrichment: Pre-concentrate gland extracts via solid-phase microextraction (SPME) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.